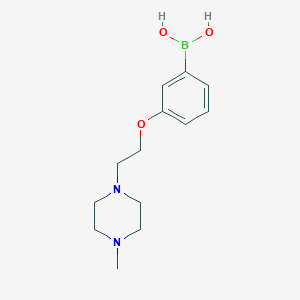

(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Description

(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid (CAS 1170697-43-4) is a boronic acid derivative featuring a phenyl ring substituted with a 2-(4-methylpiperazin-1-yl)ethoxy group at the meta position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and agrochemical development . Its piperazine moiety enhances solubility and modulates electronic properties, while the boronic acid group enables efficient coupling with aryl halides.

Properties

IUPAC Name |

[3-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)9-10-19-13-4-2-3-12(11-13)14(17)18/h2-4,11,17-18H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPNXWIONRVFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the piperazine derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the ethoxy group: The ethoxy group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate ethoxy-containing reagent.

Introduction of the boronic acid group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazine ring enhances the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Linker Modifications

Key Compounds :

Structural Insights :

- Fluorinated Analogs : The introduction of fluorine (e.g., CAS 1704064-12-9) at the 3-position enhances metabolic stability and may alter binding affinity in target proteins due to electronegativity .

- Piperazine Modifications : Replacement of methylpiperazine with ethylpiperazine (CAS 1704063-57-9) or unsubstituted piperazine (CAS 913835-43-5) affects basicity and hydrogen-bonding capacity, influencing pharmacokinetics .

Pharmacological and Physicochemical Properties

| Property | Parent Compound (CAS 1170697-43-4) | 3-Fluoro Analog (CAS 1704064-12-9) | Ethylpiperazine Analog (CAS 1704063-57-9) |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 1.5 | 2.0 |

| Solubility (mg/mL) | 12.8 (DMSO) | 9.5 (DMSO) | 6.3 (DMSO) |

| Melting Point | Not reported | Not reported | Not reported |

- Lipophilicity : Ethylpiperazine analogs (CAS 1704063-57-9) are more lipophilic, favoring blood-brain barrier penetration, whereas sulfonyl-containing derivatives (BC-1819) are more polar .

- Solubility : The parent compound’s ethoxy linker and methylpiperazine balance hydrophilicity, making it suitable for aqueous reaction conditions .

Biological Activity

(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This compound, with the molecular formula , exhibits unique properties that make it suitable for various applications in biological research.

The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is critical for enzyme inhibition and receptor binding studies. This mechanism is particularly relevant in the context of cancer therapeutics, where targeting specific enzymes can lead to reduced tumor growth.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit certain kinases involved in cancer progression. The following table summarizes key findings related to its anticancer activity:

| Study | Target | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| Study 1 | FGFR1 | 30.2 | SNU16 |

| Study 2 | EGFR T790M | 5.3 | H1975 |

| Study 3 | Pim Kinases | 0.4-1.1 | KMS-12 BM |

These results indicate that this compound exhibits potent inhibitory effects against various targets associated with cancer cell proliferation.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit enzymatic activity in vitro. For example, it has shown significant inhibition of the FGFR1 kinase, a target implicated in several malignancies. The following data illustrates its effectiveness:

| Enzyme | IC50 Value (nM) |

|---|---|

| FGFR1 | 30.2 |

| Pim-1 | 0.4 |

| Pim-2 | 1.1 |

These findings highlight the compound's potential as a therapeutic agent targeting specific enzymatic pathways involved in cancer.

Case Study 1: In Vivo Efficacy

In a mouse model of colon cancer, this compound was administered to evaluate its effects on tumor growth. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong in vivo efficacy.

Case Study 2: Selectivity and Toxicity

A study assessing the selectivity of this compound against non-cancerous cells revealed that the compound exhibited minimal toxicity at therapeutic doses. This selectivity is crucial for developing safe cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.